2,5-Bis(4-methoxyphenyl)pyridine

Phosphorescent OLEDs Cyclometalated Iridium(III) Complexes Electrophosphorescence

OLED researchers face efficiency plateaus with conventional cyclometalating ligands. 2,5-Bis(4-methoxyphenyl)pyridine directly resolves this: its fac-Ir(III) homoleptic complex achieves 9.0% max EQE, surpassing the Ir(ppy)₃ benchmark under identical fabrication conditions. • Electron-donating 4-MeO groups critically tune HOMO/LUMO levels for superior charge transport and photoluminescence quantum yield. • Validated single-crystal XRD data (monoclinic, P 2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°) enables reliable DFT modeling and crystal engineering. • Lipophilic profile (LogP 4.43, tPSA 31.35 Ų) supports rational ligand selection for MOFs and transition-metal catalysis.

Molecular Formula C19H17NO2
Molecular Weight 291.35
CAS No. 171820-17-0
Cat. No. B597916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-methoxyphenyl)pyridine
CAS171820-17-0
Synonyms2,5-bis-(4-methoxyphenyl)-pyridine
Molecular FormulaC19H17NO2
Molecular Weight291.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H17NO2/c1-21-17-8-3-14(4-9-17)16-7-12-19(20-13-16)15-5-10-18(22-2)11-6-15/h3-13H,1-2H3
InChIKeyPEPHGLCNGGFPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-methoxyphenyl)pyridine Overview


2,5-Bis(4-methoxyphenyl)pyridine (CAS 171820-17-0) is an organic compound belonging to the class of multi-aryl substituted pyridines. It is characterized by a central pyridine ring substituted at the 2 and 5 positions with 4-methoxyphenyl (anisyl) groups, resulting in a molecular formula of C19H17NO2 and a molecular weight of 291.35 g/mol . This structural motif creates an extended π-conjugated system, endowing the compound with valuable photophysical properties and making it a relevant scaffold for ligands in coordination chemistry and as a building block for advanced optoelectronic materials .

Designed for optoelectronic material research, including phosphorescent OLED emitter synthesis
Extended π-conjugated framework supports photophysical property studies
Multi-aryl substituted pyridine scaffold for coordination chemistry ligand screening

2,5-Bis(4-methoxyphenyl)pyridine Substitution Risks


In the class of 2,5-diarylpyridines, even minor changes to the substitution pattern on the phenyl rings can profoundly alter key performance metrics such as photoluminescence quantum yield, emission color, and electrochemical stability. The electron-donating methoxy groups on 2,5-Bis(4-methoxyphenyl)pyridine are critical for tuning the ligand's energy levels (HOMO/LUMO) when complexed with metals like Iridium(III) [1]. Direct head-to-head studies show that an Iridium(III) complex bearing this ligand achieves a significantly higher external quantum efficiency (9.0%) compared to the benchmark complex fac-tris(phenylpyridine)iridium (Ir(ppy)₃) under identical device fabrication conditions [1]. Therefore, substituting this specific compound with an unsubstituted or differently substituted 2,5-diarylpyridine analog without empirical validation would risk a significant and unpredictable loss in device performance.

Phenyl ring substitution pattern changes may significantly shift device EQE compared to 4-methoxyphenyl analog
Removing methoxy groups alters HOMO/LUMO energy levels of Ir(III) complex, risking lower phosphorescence efficiency
Unsubstituted 2,5-diarylpyridine analogs may not reproduce reported performance advantage over Ir(ppy)₃ benchmark

2,5-Bis(4-methoxyphenyl)pyridine Quantitative Evidence


Enhanced OLED Efficiency vs. Ir(ppy)₃

When used as the cyclometalating ligand in a homoleptic fac-Ir(III) complex (fac-tris[2,5-di(4-methoxyphenyl)pyridinato-C,N]iridium(III)), the resulting phosphorescent emitter demonstrates superior performance compared to the industry-standard green emitter fac-tris(phenylpyridine)iridium (Ir(ppy)₃). The complex containing the target compound achieves a higher external quantum efficiency (EQE) under identical testing conditions [1].

OLED Efficiency vs. Ir(ppy)₃
Head-to-head
Target Ir(III) complex EQE 9.0% vs Ir(ppy)₃ under same device conditions
Reported higher EQE in head-to-head Ir(III) emitter comparison
Device fabrication conditions identical; absolute values depend on architecture
Phosphorescent OLEDs Cyclometalated Iridium(III) Complexes Electrophosphorescence

Crystal Structure and Computational Analysis

The molecular structure of 2,5-bis(4-methoxyphenyl)pyridine has been definitively characterized through a combined experimental and computational study. Single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system with the space group P 2₁/c. The unit cell parameters were determined to be a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This experimental data was cross-validated with semi-empirical (AM1) computational methods to identify the stable conformers of the molecule [1].

Crystal Structure
Reported
Monoclinic, P 2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°
Validated reference for solid-state modeling and crystal engineering
Combined X-ray and AM1 computational study
X-ray Crystallography Computational Chemistry Solid-State Structure

Predicted Physicochemical Properties

Computationally predicted properties provide a basis for comparing 2,5-Bis(4-methoxyphenyl)pyridine against other candidate compounds in a screening library. Calculated descriptors include a topological polar surface area (tPSA) of 31.35 Ų and a partition coefficient (LogP) of 4.43 . These values are key indicators for predicting a molecule's behavior in biological or material science environments.

Predicted Properties
Data to verify
tPSA 31.35 Ų, LogP 4.43 (computational)
In silico screening context; requires experimental validation
Class-level prediction, not experimentally confirmed
ADME Prediction Chemoinformatics Lead Optimization

2,5-Bis(4-methoxyphenyl)pyridine Application Scenarios


Green Phosphorescent Ir(III) Complex Synthesis for OLEDs

This is the primary and most well-supported application for this compound. It serves as a critical cyclometalating ligand for synthesizing a homoleptic fac-Ir(III) complex (fac-tris[2,5-di(4-methoxyphenyl)pyridinato-C,N]iridium(III)). This specific complex has been experimentally shown to outperform the benchmark green emitter Ir(ppy)₃, achieving a maximum external quantum efficiency of 9.0% in fabricated electroluminescent devices [1].

Structure-Property Relationship Studies

The definitive single-crystal X-ray diffraction data (monoclinic, P 2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°) [1] provides a validated reference for computational chemists and crystallographers. It is ideal for use in density functional theory (DFT) calculations to model electronic structure, in molecular docking simulations, or for understanding polymorphism and crystal engineering, given the precise determination of its solid-state conformation.

Coordination Chemistry and Catalysis Ligand

As a multi-aryl substituted pyridine, this compound can be employed as a ligand for various transition metals beyond iridium. The quantitative physicochemical descriptors (tPSA of 31.35 Ų and a high LogP of 4.43) [1] provide a rational basis for its selection in screens for new catalysts or metal-organic frameworks (MOFs), particularly where lipophilic ligand environments are desired to tune solubility or substrate access.

Application
Selection Property
Validation Focus
Phosphorescent OLED emitter synthesis
Reported EQE enhancement vs. Ir(ppy)₃ benchmark
Device efficiency and spectral stability reproducibility
Solid-state structural analysis
Validated monoclinic crystal system reference
Crystal packing and computational modeling review
Coordination chemistry and MOF ligand
Predicted high lipophilicity (LogP context)
Solubility in non-polar media and catalytic activity screening

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